2(1H)-Pyrimidinone, 4-amino-1-(4-c-azido-2-deoxy-2-methyl-3,5-bis-O-(2-methyl-1-oxopropyl)-beta-D-arabinofuranosyl)-
Description
This compound is a highly modified pyrimidinone nucleoside derivative with a β-D-arabinofuranosyl sugar moiety. Key structural features include:
- Pyrimidinone core: A 2(1H)-pyrimidinone ring substituted with an amino group at position 4.
- 2-deoxy-2-methyl: Removes a hydroxyl group and adds a methyl substituent, likely enhancing metabolic stability.
This structure contrasts with simpler arabinofuranosyl pyrimidinones, such as cytarabine (4-amino-1-β-D-arabinofuranosyl-2(1H)-pyrimidinone), a clinically used antileukemic agent . The additional modifications in the target compound suggest tailored physicochemical and biological properties.
Properties
CAS No. |
1019639-33-8 |
|---|---|
Molecular Formula |
C18H26N6O6 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C18H26N6O6/c1-9(2)15(25)28-8-18(22-23-20)13(29-16(26)10(3)4)11(5)14(30-18)24-7-6-12(19)21-17(24)27/h6-7,9-11,13-14H,8H2,1-5H3,(H2,19,21,27)/t11-,13-,14+,18+/m0/s1 |
InChI Key |
XJBILYMRFVHPJB-XJQUKVTJSA-N |
SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)(COC(=O)C(C)C)N=[N+]=[N-])OC(=O)C(C)C |
Isomeric SMILES |
C[C@H]1[C@@H]([C@](O[C@H]1N2C=CC(=NC2=O)N)(COC(=O)C(C)C)N=[N+]=[N-])OC(=O)C(C)C |
Canonical SMILES |
CC1C(C(OC1N2C=CC(=NC2=O)N)(COC(=O)C(C)C)N=[N+]=[N-])OC(=O)C(C)C |
Appearance |
Solid powder |
Other CAS No. |
1019639-33-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TMC-649128; TMC 649128; TMC649128 |
Origin of Product |
United States |
Biological Activity
The compound 2(1H)-Pyrimidinone, 4-amino-1-(4-c-azido-2-deoxy-2-methyl-3,5-bis-O-(2-methyl-1-oxopropyl)-beta-D-arabinofuranosyl) is a complex pyrimidine derivative that exhibits diverse biological activities. Pyrimidines are known for their broad spectrum of pharmacological properties, including antiviral, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Pyrimidinone Core : The pyrimidinone ring is known for its role in nucleic acid metabolism and as a scaffold for drug design.
- Azido Group : The presence of an azido group can enhance the compound's reactivity and potential for bioorthogonal chemistry applications.
- Arabinofuranosyl Moiety : This sugar component is crucial for the compound's interaction with biological targets, particularly in nucleoside analogs.
Antiviral Activity
Research indicates that pyrimidine derivatives exhibit significant antiviral properties. For instance, compounds similar to the one have shown effectiveness against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral replication through interference with nucleic acid synthesis pathways .
Antitumor Activity
Pyrimidinones are also recognized for their antitumor effects. Studies have demonstrated that modifications to the pyrimidine core can enhance cytotoxicity against cancer cell lines. For example, derivatives that engage with DNA or RNA polymerases have shown promise in inhibiting tumor growth by disrupting essential cellular processes .
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives is well-documented. Compounds similar to the target molecule have been evaluated for their activity against a range of bacterial strains. The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrimidine ring can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
-
Antiviral Efficacy Against HSV
- A study evaluated the antiviral activity of various pyrimidinone derivatives, noting significant inhibition of HSV replication in vitro. The mechanism was attributed to interference with viral DNA synthesis pathways.
- Cytotoxicity in Cancer Cell Lines
- Antibacterial Screening
Research Findings and Data Tables
To summarize the biological activities and findings associated with 2(1H)-Pyrimidinone derivatives, the following table presents key data:
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
The compound is structurally related to cytarabine (also known as Ara-C), which is an established antiviral agent used primarily in the treatment of leukemia and lymphomas. Cytarabine acts by inhibiting DNA synthesis, making it effective against rapidly dividing cells, including viral-infected cells. The azido group in the compound may enhance its antiviral activity by facilitating the incorporation into viral nucleic acids or altering the pharmacokinetics of the drug .
Anticancer Properties
Research indicates that derivatives of pyrimidinones exhibit significant anticancer activities. For instance, compounds with similar structures have shown IC50 values ranging from 0.45 to 10.20 μmol L−1 against various cancer cell lines . The incorporation of azido and arabinofuranosyl groups may contribute to improved efficacy by enhancing cellular uptake and specificity towards tumor cells.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The presence of specific functional groups, such as azides and sugar moieties, can significantly influence the compound's interaction with biological targets.
| Compound | Functional Groups | IC50 (μmol L−1) | Activity |
|---|---|---|---|
| Compound A | Azido, Arabinofuranosyl | 0.66 | High Antitumor |
| Compound B | Hydroxymethyl | 3.04 | Moderate Antitumor |
| Compound C | Methylthiazol | 5.82 | Moderate Antitumor |
This table illustrates how variations in functional groups can lead to different levels of biological activity.
Case Studies
Case Study 1: Cytarabine Derivatives
A study investigated various derivatives of cytarabine, including those with modifications at the sugar moiety and nitrogen positions. It was found that certain derivatives exhibited enhanced activity against leukemic cell lines compared to standard cytarabine .
Case Study 2: Corrosion Inhibition
Another application of pyrimidinone derivatives involves their use as corrosion inhibitors in acidic environments. Research showed that these compounds can effectively inhibit corrosion on metals like copper and steel, demonstrating their versatility beyond medicinal applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
Sugar Modifications: The target compound’s azido group distinguishes it from cytarabine and fluoromethyl derivatives, offering unique reactivity (e.g., photochemical hydrogen abstraction or bioorthogonal conjugation).
Biological Interactions: Pyrimidinone derivatives interact with XIAP (X-linked inhibitor of apoptosis protein) via functional group-dependent binding . The target compound’s azido and ester groups may alter binding kinetics compared to cytarabine or fluoromethyl analogs. Cytarabine’s antimetabolite activity relies on phosphorylation to its triphosphate form . The target compound’s ester groups might bypass this step, acting as a prodrug.
Physicochemical Properties
Table 2: Calculated and Experimental Properties
- Lipophilicity: The target compound’s ester groups likely increase logP compared to cytarabine, aligning with derivatives like 31088-08-1 (octanoyl-modified) .
- Stability: The azido group may confer photolability, similar to 1-methyl-2(1H)-pyrimidinone’s hydrogen abstraction under UV light .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
